molecular formula C8H10N2O2S B14104854 2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid

2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid

Katalognummer: B14104854
Molekulargewicht: 198.24 g/mol
InChI-Schlüssel: OCLBDVLAKARYRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the use of α,β-dichloroethyl ether and thiourea, followed by the addition of sodium hydroxide to precipitate the desired product . The reaction conditions often include refluxing the mixture and then cooling it to obtain the crystalline product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Wissenschaftliche Forschungsanwendungen

2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may act as an antagonist against target enzymes like UDP-N-acetylmuramate/L-alanine ligase . The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid is unique due to its specific structure and the presence of both amino and thiazole groups This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Eigenschaften

Molekularformel

C8H10N2O2S

Molekulargewicht

198.24 g/mol

IUPAC-Name

2-(2-amino-1,3-thiazol-4-yl)pent-2-enoic acid

InChI

InChI=1S/C8H10N2O2S/c1-2-3-5(7(11)12)6-4-13-8(9)10-6/h3-4H,2H2,1H3,(H2,9,10)(H,11,12)

InChI-Schlüssel

OCLBDVLAKARYRF-UHFFFAOYSA-N

Kanonische SMILES

CCC=C(C1=CSC(=N1)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.